molecular formula C13H17N3O2 B13646789 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Cat. No.: B13646789
M. Wt: 247.29 g/mol
InChI Key: OFXWGIWGKYVHLK-UHFFFAOYSA-N
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Description

2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the use of diethoxymethylation of a pyrazole precursor followed by coupling with a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole-pyridine N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methylpyridine
  • 5,6-Diethoxy-1,3-benzothiazol-2-amine

Uniqueness

2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-[5-(diethoxymethyl)-1H-pyrazol-3-yl]pyridine

InChI

InChI=1S/C13H17N3O2/c1-3-17-13(18-4-2)12-9-11(15-16-12)10-7-5-6-8-14-10/h5-9,13H,3-4H2,1-2H3,(H,15,16)

InChI Key

OFXWGIWGKYVHLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=NN1)C2=CC=CC=N2)OCC

Origin of Product

United States

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